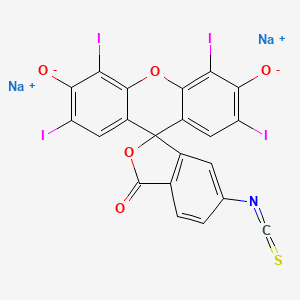

Erythrosine isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

73676-43-4 |

|---|---|

Molecular Formula |

C21H5I4NNa2O5S |

Molecular Weight |

936.9 g/mol |

IUPAC Name |

disodium;2',4',5',7'-tetraiodo-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C21H7I4NO5S.2Na/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-3-7(26-6-32)1-2-8(9)20(29)31-21;;/h1-5,27-28H;;/q;2*+1/p-2 |

InChI Key |

KPBGWWXVWRSIAY-UHFFFAOYSA-L |

SMILES |

C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+] |

Other CAS No. |

73676-43-4 |

Synonyms |

ErITC erythrosine isothiocyanate erythrosinisothiocyanate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Erythrosine Isothiocyanate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine isothiocyanate (EITC) is a derivative of the red food colorant Erythrosine B, functionalized with a reactive isothiocyanate group. This modification allows for the covalent labeling of proteins and other biomolecules containing primary amine groups, making it a valuable tool in various biological and biomedical research applications. Its fluorescent properties enable the detection and tracking of labeled molecules in techniques such as fluorescence microscopy, immunofluorescence, and flow cytometry. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.

Chemical Structure and Identification

This compound is a xanthene dye characterized by a tetraiodinated fluorescein (B123965) backbone. The isothiocyanate (-N=C=S) group is the key reactive moiety that facilitates conjugation to biomolecules. Commercially available this compound is often sold as a specific isomer, "Erythrosin B isothiocyanate, isomer II". It is crucial to be aware of the specific isomer when designing experiments and interpreting results.

Table 1: Chemical Identifiers for this compound [1][2][3]

| Identifier | Value |

| IUPAC Name | disodium;2',4',5',7'-tetraiodo-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate[3] |

| Molecular Formula | C₂₁H₅I₄NNa₂O₅S[1][3] |

| Molecular Weight | 936.9 g/mol [1][3] |

| CAS Number | 73676-43-4 (for this compound)[3], 72814-84-7 (for Erythrosin B isothiocyanate, isomer II)[1][2] |

| SMILES | C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+] |

| InChI Key | KPBGWWXVWRSIAY-UHFFFAOYSA-L |

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its application as a fluorescent label. These properties dictate its solubility, reactivity, and spectral characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Powder | [2] |

| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. | |

| Excitation Maximum (λex) | ~528 nm | |

| Emission Maximum (λem) | ~554 nm | |

| Quantum Yield | Moderate | |

| Extinction Coefficient | High |

Reactivity and Mechanism of Conjugation

The isothiocyanate group of EITC reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form a stable thiourea (B124793) bond. This reaction is typically carried out under alkaline conditions (pH 8.5-9.5) to ensure the deprotonation of the amine groups, which enhances their nucleophilicity.

Caption: Covalent bond formation between EITC and a protein.

Experimental Protocols

Protein Labeling with Erythrosine B Isothiocyanate

This protocol provides a general procedure for conjugating Erythrosine B isothiocyanate to a protein, such as an antibody. Optimization may be required for specific proteins.

Materials:

-

Protein to be labeled (e.g., antibody) at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)

-

Erythrosin B isothiocyanate, isomer II

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer, pH 9.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Dialysis tubing (10-14 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Dialyze the protein solution against PBS, pH 7.4, at 4°C overnight to remove any amine-containing buffers or stabilizers.

-

Reaction Buffer Adjustment: Adjust the pH of the protein solution to 8.5-9.0 by adding a calculated amount of 1 M sodium bicarbonate buffer.

-

EITC Solution Preparation: Immediately before use, dissolve Erythrosin B isothiocyanate in DMF or DMSO to a concentration of 1-10 mg/mL.

-

Conjugation Reaction: While gently stirring the protein solution, slowly add the EITC solution. A typical starting molar excess of EITC to protein is 10-20 fold.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification of the Conjugate:

-

Size-Exclusion Chromatography: Separate the labeled protein from unreacted EITC by passing the reaction mixture through a Sephadex G-25 column pre-equilibrated with PBS, pH 7.4. The first colored fraction to elute will be the EITC-protein conjugate.

-

Dialysis: Alternatively, dialyze the reaction mixture against PBS, pH 7.4, at 4°C with several buffer changes over 24-48 hours to remove unreacted dye.

-

-

Characterization of the Conjugate:

-

Spectrophotometry: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~528 nm (for EITC). The DOL is the molar ratio of dye to protein.

-

SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm that the dye is covalently attached to the protein and to assess the purity of the conjugate.

-

-

Storage: Store the purified EITC-protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.

Caption: Workflow for protein labeling with EITC.

Cell Labeling for Immunofluorescence

This protocol outlines a general procedure for using an EITC-labeled antibody for indirect immunofluorescence staining of cultured cells.

Materials:

-

Cultured cells on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (unlabeled)

-

EITC-labeled secondary antibody

-

Mounting medium with an antifade reagent

Procedure:

-

Cell Preparation: Wash cells grown on coverslips twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the EITC-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for Erythrosine B (excitation ~528 nm, emission ~554 nm).

Applications in Research and Drug Development

This compound and its protein conjugates are versatile tools with numerous applications:

-

Immunofluorescence: EITC-labeled antibodies are used to visualize the subcellular localization of specific proteins in fixed and permeabilized cells.

-

Flow Cytometry: Cells can be labeled with EITC-conjugated antibodies to identify and quantify specific cell populations based on the expression of surface or intracellular markers.

-

Fluorescence Microscopy: Labeled proteins can be tracked in living or fixed cells to study their dynamics, trafficking, and interactions.

-

Protein-Protein Interaction Studies: While not a direct method for studying interactions, EITC can be used to label one protein partner for visualization in co-localization studies or in combination with other techniques like FRET (Förster Resonance Energy Transfer) if a suitable donor fluorophore is present.

Caption: Indirect immunofluorescence using an EITC-labeled antibody.

Conclusion

This compound is a valuable fluorescent probe for the covalent labeling of proteins and other biomolecules. Its distinct spectral properties and reactive isothiocyanate group make it suitable for a range of applications in cellular and molecular biology research. By following optimized labeling and purification protocols, researchers can generate high-quality fluorescent conjugates for use in various detection and imaging techniques, thereby facilitating a deeper understanding of complex biological processes. As with any fluorescent labeling reagent, careful consideration of experimental conditions and appropriate controls are essential for obtaining reliable and reproducible results.

References

- 1. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

Erythrosine Isothiocyanate: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of Erythrosine Isothiocyanate (EITC), a fluorescent probe with applications in biological and pharmaceutical research. This document details the spectral characteristics, presents a standardized experimental protocol for its spectral measurement, and illustrates the fundamental process of fluorescence.

Core Spectral and Photophysical Properties

This compound is a derivative of the xanthene dye, erythrosine B, functionalized with a reactive isothiocyanate group. This group allows for the covalent labeling of proteins and other biomolecules containing primary amine groups. The spectral properties of EITC are central to its utility as a fluorescent marker.

Quantitative Spectral Data

The key spectral and photophysical parameters for this compound and its parent compound, Erythrosine B, are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

| Parameter | Value | Compound | Solvent | Reference |

| Excitation Maximum (λex) | 533 nm | Erythrosin-5-isothiocyanate | Not Specified | [1] |

| 526 nm | Erythrosine B | Aqueous Solution | [2] | |

| 535 nm | Erythrosine B | Ethanol | [3] | |

| ~544 nm | Erythrosine B | Micellar Environment | [4] | |

| Emission Maximum (λem) | 553 nm | Erythrosin-5-isothiocyanate | Not Specified | [1] |

| 554 nm | Erythrosine B | Micellar Environment | [4] | |

| Molar Extinction Coefficient (ε) | 107,000 M⁻¹cm⁻¹ at 535 nm | Erythrosine B | Ethanol | [3] |

| Fluorescence Quantum Yield (Φf) | 0.08 | Erythrosine B | Ethanol | [3] |

| Phosphorescence Quantum Yield (Φp) | (1.5±0.3)×10⁻⁵ | Erythrosine B | Aerobic Alkaline Aqueous Solution | [5] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.82 | Erythrosine B | Aqueous Solution | [2] |

Experimental Protocol: Measurement of Excitation and Emission Spectra

The following protocol outlines a standardized method for determining the excitation and emission spectra of this compound.

I. Materials and Reagents

-

This compound (EITC) powder

-

Spectroscopy-grade solvent (e.g., ethanol, phosphate-buffered saline pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

II. Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a small amount of EITC powder and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). Protect the solution from light to prevent photobleaching.

-

Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration suitable for fluorescence measurements. The optimal concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

III. Spectrofluorometer Setup and Measurement

-

Instrument Warm-up: Turn on the spectrofluorometer and allow the light source (typically a Xenon arc lamp) to warm up for at least 30 minutes to ensure stable output.

-

Solvent Blank: Fill a quartz cuvette with the solvent used for sample preparation. Place the cuvette in the sample holder and record a blank spectrum for both excitation and emission to subtract any background signal.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected emission maximum (e.g., 553 nm).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 550 nm).

-

The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak corresponding to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 540 nm to 650 nm).

-

The resulting spectrum will show the fluorescence emission profile, with the peak corresponding to the emission maximum (λem).

-

IV. Data Analysis

-

Blank Subtraction: Subtract the solvent blank spectra from the corresponding sample spectra.

-

Peak Identification: Identify the wavelengths of maximum intensity for both the excitation and emission spectra.

-

Correction: If necessary, apply instrument-specific correction factors for the lamp intensity and detector response to obtain a corrected spectrum.

Fundamental Principle of Fluorescence

The process of fluorescence, which is the underlying principle of EITC's utility as a probe, can be visualized as a series of steps involving the absorption of light energy and its subsequent emission.

References

Erythrosine Isothiocyanate: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine Isothiocyanate (EITC) is a versatile fluorescent probe derived from the xanthene dye, Erythrosine B. Its isothiocyanate group allows for covalent labeling of primary amines on proteins and other biomolecules, making it a valuable tool in various biological and drug discovery applications. This technical guide provides an in-depth overview of the core photophysical properties of EITC, detailed experimental protocols for their characterization, and insights into its application in studying cellular signaling pathways and drug development. While specific photophysical data for EITC is not extensively reported, the properties of its parent compound, Erythrosine B, serve as a close and reliable proxy.

Core Photophysical Properties

The photophysical characteristics of a fluorophore are critical for its effective application. Key parameters for this compound, based on data from its closely related precursor Erythrosine B, are summarized below.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 535 nm | Ethanol | [1] |

| Molar Extinction Coefficient (ε) | 107,000 M-1cm-1 | Ethanol | [1] |

| Emission Maximum (λem) | Not explicitly found for EITC, but Erythrosine B is ~545-555 nm | Ethanol | |

| Fluorescence Quantum Yield (Φf) | 0.08 | Ethanol | [1] |

| Phosphorescence Lifetime (τp) | 1.92 ± 0.1 µs | 0.1 mM NaOH | [2] |

Note: The isothiocyanate group in EITC is not expected to significantly alter the core spectral properties compared to Erythrosine B, though minor shifts and changes in quantum yield upon conjugation to biomolecules can be expected.[3]

Experimental Protocols

Accurate characterization of photophysical properties is essential for reproducible and quantitative fluorescence-based experiments. The following are detailed methodologies for key measurements.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of fluorescence. The comparative method, using a standard with a known quantum yield, is a widely adopted technique.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent of choice (e.g., spectroscopic grade ethanol)

-

This compound (sample)

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the EITC sample and the fluorescence standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)

where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive method for its measurement.

Materials:

-

TCSPC system (pulsed light source, detector, timing electronics)

-

Sample solution in a suitable cuvette

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox)

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with the scattering solution.

-

Set the excitation wavelength and record the scattered light to obtain the IRF. The IRF represents the time profile of the excitation pulse and the response of the detection system.

-

-

Sample Measurement:

-

Replace the scattering solution with the EITC sample solution.

-

Acquire the fluorescence decay data by collecting photons over a sufficient period to build a histogram of photon arrival times relative to the excitation pulse.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to one or more exponential decay functions to determine the fluorescence lifetime(s).

-

Applications in Research and Drug Development

This compound's ability to covalently label proteins makes it a powerful tool for investigating cellular processes and for high-throughput screening in drug discovery.

Probing Membrane Protein Dynamics

EITC can be used as a phosphorescent probe to study the slow rotational mobility of membrane proteins.[4] By labeling a membrane protein with EITC, changes in the phosphorescence anisotropy can be monitored to provide information about the protein's rotational diffusion, which can be affected by ligand binding, protein-protein interactions, or changes in the membrane environment.

Intracellular pH Sensing

The fluorescence of fluorescein (B123965) derivatives, including Erythrosine, can be pH-sensitive. While not its primary application, EITC conjugates could potentially be used to measure intracellular pH.[5][6] The fluorescence intensity or emission spectrum of the dye may change with pH, allowing for ratiometric or intensity-based measurements of pH in different cellular compartments.[7][8]

High-Throughput Screening (HTS) in Drug Discovery

In the context of drug discovery, EITC can be employed in various H-TS assays. For instance, it can be used to label a target protein, such as a G-protein coupled receptor (GPCR), to develop binding assays.[9] A change in the fluorescence properties (e.g., fluorescence polarization) upon binding of a test compound can indicate a potential hit.

Furthermore, EITC can be utilized in cell-based assays to screen for inhibitors of specific cellular processes. For example, by labeling a key protein in a signaling pathway, changes in its localization or interaction with other proteins in the presence of test compounds can be monitored using high-content imaging.[10]

Conclusion

This compound is a valuable fluorescent probe with a range of applications in biological research and drug development. Its favorable photophysical properties, inherited from Erythrosine B, combined with its ability to covalently label biomolecules, make it a versatile tool for studying protein dynamics, cellular signaling, and for use in high-throughput screening assays. The detailed experimental protocols provided in this guide will enable researchers to accurately characterize and effectively utilize EITC in their studies. As with any fluorescent probe, careful consideration of the experimental conditions and potential environmental effects on its photophysical properties is crucial for obtaining reliable and meaningful data.

References

- 1. PhotochemCAD | Erythrosine B [photochemcad.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of erythrosin isothiocyanate and its use as a phosphorescent depolarization probe for slow rotational mobility of membrane proteins [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stratech.co.uk [stratech.co.uk]

- 6. Fluorescein conjugates as indicators of subcellular pH. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pHインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of high-throughput screening [pubmed.ncbi.nlm.nih.gov]

- 10. Ultra-high throughput-based screening for the discovery of antiplatelet drugs affecting receptor dependent calcium signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Erythrosine isothiocyanate quantum yield and fluorescence lifetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescence quantum yield and lifetime of erythrosine, a widely utilized xanthene dye in various scientific applications. The information herein is intended to serve as a comprehensive resource for researchers employing erythrosine as a fluorescent probe, photosensitizer, or labeling agent. While the isothiocyanate derivative (EITC) is specified, the majority of published data pertains to Erythrosine B. Given their structural similarity and comparable photophysical behavior, the data for Erythrosine B is presented as a close and relevant analogue.

Quantitative Photophysical Data

The fluorescence quantum yield and lifetime of erythrosine are highly dependent on its local environment, including the solvent, pH, and presence of quenchers. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Solvent/Conditions | Reference |

| Fluorescence Quantum Yield (Φf) | |||

| 0.012 | Water | [1] | |

| 0.08 | Ethanol | [2] | |

| 0.020 | Alkaline water | [3] | |

| 0.03 | Dilute aqueous solution | [4] | |

| 0.0035 | Water with 5.02 M KI (quencher) | [5] | |

| Fluorescence Lifetime (τf) | |||

| 0.089 ns | Water | [1][6] | |

| 24 ps | Water with 5.02 M KI (quencher) | [5] | |

| 0.25 ns | Dilute aqueous solution | [4] | |

| Phosphorescence Quantum Yield (Φp) | |||

| (1.5 ± 0.3) × 10⁻⁵ | 0.1 mM NaOH | [7] | |

| Phosphorescence Lifetime (τp) | |||

| 1.92 ± 0.1 μs | 0.1 mM NaOH | [7] | |

| Singlet Oxygen Quantum Yield (ΦΔ) | |||

| 0.82 | Not specified | [3] | |

| 0.68 | Air-saturated D₂O | [4] |

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime is crucial for the effective application of erythrosine. The following sections detail the standard methodologies for these measurements.

1. Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[8]

Principle: The method assumes that under identical experimental conditions, the ratio of the integrated fluorescence intensities of the unknown sample and a standard is proportional to the ratio of their quantum yields.[9] The following equation is used for calculation:

Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Protocol:

-

Solution Preparation:

-

Prepare stock solutions of the erythrosine sample and a suitable fluorescence standard (e.g., Rhodamine 6G or Quinine Sulfate) in the desired solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[9] Maintaining absorbance below 0.1 minimizes re-absorption effects.[8]

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra for all prepared solutions and the pure solvent (as a blank).

-

Determine the absorbance of each solution at the excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a fluorometer, record the fluorescence emission spectra for all sample and standard solutions, as well as the pure solvent.

-

The excitation wavelength must be the same for all measurements.[9]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Subtract the integrated intensity of the solvent blank from each measurement.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

Calculate the quantum yield of the erythrosine sample using the following equation, which is a variation of the one above that uses the gradients from the plots:

Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (nsample² / nstd²)[8]

-

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. PhotochemCAD | Erythrosine B [photochemcad.com]

- 3. researchgate.net [researchgate.net]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. Collisional quenching of erythrosine B as a potential reference dye for impulse response function evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

Synthesis of Erythrosine Isothiocyanate for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and application of Erythrosine Isothiocyanate (EITC) for the fluorescent labeling of biomolecules. Erythrosine, a tetraiodofluorescein derivative, offers a distinct spectral profile, making its isothiocyanate form a valuable tool for bioconjugation in various research and diagnostic applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the core chemical processes and workflows.

Introduction to this compound in Bioconjugation

This compound is a derivative of the food colorant Erythrosine B, functionalized with a reactive isothiocyanate (-N=C=S) group. This group readily forms a stable covalent thiourea (B124793) bond with primary amine groups present on proteins (such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) under mild alkaline conditions. This specific reactivity makes EITC a useful reagent for fluorescently labeling antibodies, enzymes, and other proteins for applications in fluorescence microscopy, flow cytometry, and immunoassays. The tetra-iodo substitution on the fluorescein (B123965) core results in a higher quantum yield for phosphorescence compared to eosin, making it suitable for applications requiring long-lived fluorescence signals.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from 6-aminofluorescein (B15268). The first step is the iodination of 6-aminofluorescein to produce 6-aminoerythrosine, followed by the conversion of the amino group to an isothiocyanate group using thiophosgene.

Synthesis Pathway

An In-depth Technical Guide to the Mechanism of Action of Erythrosine Isothiocyanate in Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Erythrosine Isothiocyanate (EITC), detailing its dual mechanism of action as a covalent labeling agent and a fluorescent probe. It covers the fundamental photophysical principles of the erythrosine core, the chemical reactivity of the isothiocyanate group, quantitative performance data, and detailed experimental protocols for its application.

Core Mechanism of Action

This compound (EITC) is a derivative of the xanthene dye Erythrosine B, functionalized with a reactive isothiocyanate (-N=C=S) group. Its mechanism of action is twofold:

-

Covalent Conjugation: The isothiocyanate group acts as an electrophile, enabling the molecule to form stable, covalent bonds with nucleophilic groups on biomolecules, primarily primary amines.

-

Fluorescence Emission: The core Erythrosine B structure functions as the fluorophore, absorbing light energy and emitting it at a longer wavelength, allowing for detection and visualization.

Mechanism of Fluorescence

The fluorescence of EITC originates from its tetraiodinated xanthene core, a structure it shares with Erythrosine B. The process can be summarized as follows:

-

Excitation: The molecule's extensive system of conjugated pi (π) bonds absorbs photons of light, causing an electron to transition from the ground state (S₀) to an excited singlet state (S₁). The maximum absorption for EITC occurs in the green region of the visible spectrum.

-

Internal Conversion & Vibrational Relaxation: The excited molecule rapidly loses some energy through non-radiative processes, relaxing to the lowest vibrational level of the S₁ state.

-

Fluorescence Emission: The electron returns to the ground state (S₀), releasing the remaining energy as a photon of light. Due to the energy lost during relaxation, this emitted photon has lower energy (a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Erythrosine B is also known for its ability to undergo intersystem crossing from the excited singlet state (S₁) to a long-lived triplet state (T₁).[1] This property makes it not only a fluorescent probe but also a potent photosensitizer and phosphorescent probe, capable of generating singlet oxygen or emitting light over microsecond timescales.[1][2]

Mechanism of Covalent Labeling

The utility of EITC as a molecular probe hinges on the reactivity of its isothiocyanate moiety. This group readily reacts with primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine (B10760008) residues.

The reaction proceeds via a nucleophilic addition mechanism:

-

The lone pair of electrons on the primary amine nitrogen atom acts as a nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group (-N=C=S).[3]

-

This attack forms an unstable intermediate.

-

The intermediate rapidly rearranges to form a stable thiourea (B124793) bond , covalently linking the EITC molecule to the target protein or biomolecule.[3]

This reaction is highly efficient under alkaline conditions (pH 9.0-9.5), which deprotonate the primary amines, enhancing their nucleophilicity. Buffers containing free amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with EITC.

Quantitative Photophysical Data

The photophysical properties of EITC are largely governed by its Erythrosine B core. The following table summarizes key quantitative data for the fluorophore. Note that some parameters are cited for Erythrosine B, which serves as a close proxy for EITC.

| Parameter | Value | Conditions / Notes | Reference(s) |

| Excitation Maximum (λex) | ~533 nm | Varies slightly with solvent polarity and pH. | [4] |

| Emission Maximum (λem) | ~553 nm | Varies slightly with solvent polarity and pH. | [4] |

| Molar Absorptivity (ε) | ~82,500 M⁻¹cm⁻¹ | At 526 nm for Erythrosine B. | [5] |

| Fluorescence Quantum Yield (Φf) | 0.02 | For Erythrosine B in alkaline water. | [4] |

| Fluorescence Lifetime (τf) | ~0.25 ns | For Erythrosine B in dilute aqueous solution. | [1] |

Detailed Experimental Protocol: Protein Labeling with EITC

This protocol provides a detailed methodology for the covalent labeling of a target protein with this compound. The principles are analogous to those for FITC labeling.

Materials

-

Target Protein (>2 mg/mL for optimal reaction)

-

This compound (EITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0. Prepare fresh.

-

Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 8.0).

-

Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO).

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other buffer suitable for the target protein.

Procedure

-

Protein Preparation:

-

Dissolve or dialyze the target protein into the Labeling Buffer to a final concentration of 2-10 mg/mL.

-

Ensure the buffer is free of any amine-containing substances (e.g., Tris, glycine, ammonium (B1175870) salts) or sodium azide, as these will compete with the labeling reaction.

-

-

EITC Stock Solution Preparation:

-

Immediately before use, dissolve EITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect from light.

-

-

Labeling Reaction:

-

Calculate the required volume of EITC stock solution. A 10- to 20-fold molar excess of EITC to protein is a common starting point.

-

While gently stirring the protein solution, add the EITC solution dropwise.

-

Protect the reaction vessel from light by wrapping it in aluminum foil.

-

Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Reaction Quenching:

-

Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.

-

Incubate for 1-2 hours at room temperature to quench any unreacted EITC.

-

-

Purification of Conjugate:

-

Separate the EITC-labeled protein from unreacted dye and reaction byproducts.

-

Size-Exclusion Chromatography: Equilibrate the column with the desired Storage Buffer. Apply the reaction mixture to the column. The first colored band to elute is the labeled protein. The second, slower-moving band is the free dye.

-

Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against the Storage Buffer at 4°C. Perform several buffer changes over 24-48 hours until no free dye is observed in the buffer.

-

-

Characterization and Storage:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~533 nm (for EITC).

-

Store the labeled protein in an appropriate buffer at 4°C or -20°C, protected from light.

-

References

A Technical Deep Dive: Erythrosine B versus Erythrosine B Isothiocyanate for Advanced Research Applications

For Immediate Release

This technical guide provides a comprehensive comparison of Erythrosine B and its isothiocyanate derivative, Erythrosine B isothiocyanate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the distinct properties and applications of these two powerful xanthene dyes, enabling informed decisions for their integration into sophisticated experimental designs.

Core Structural and Functional Differences

Erythrosine B, a tetraiodofluorescein salt, is a well-established biological stain, food colorant, and photosensitizer.[1][2] Its structure features a xanthene core with four iodine atoms, which contribute to its characteristic absorption and emission properties. The isothiocyanate derivative, Erythrosine B isothiocyanate (ErITC), incorporates a reactive isothiocyanate (-N=C=S) group. This functional group allows for the covalent labeling of primary amines on proteins and other biomolecules, forming a stable thiourea (B124793) bond. This key structural difference fundamentally dictates their primary applications, with Erythrosine B being a versatile non-covalent probe and stain, while ErITC excels as a covalent labeling reagent, particularly for studying protein dynamics.[3]

Comparative Physicochemical and Photophysical Properties

The addition of the isothiocyanate group subtly alters the photophysical characteristics of the erythrosine core. The following tables summarize the key quantitative data for both compounds.

Table 1: Physicochemical Properties

| Property | Erythrosine B | Erythrosine B Isothiocyanate |

| Chemical Formula | C₂₀H₆I₄Na₂O₅ | C₂₁H₅I₄NNa₂O₅S |

| Molecular Weight | 879.86 g/mol | 936.9 g/mol [4] |

| Appearance | Red to reddish-brown powder | Data not readily available |

| Solubility | Soluble in water and ethanol | Data not readily available |

Table 2: Photophysical Properties

| Property | Erythrosine B | Erythrosine B Isothiocyanate |

| Excitation Maximum (λex) | ~526-535 nm[2][5] | ~533 nm |

| Emission Maximum (λem) | ~545-556 nm[6][7] | ~553 nm |

| Molar Extinction Coefficient (ε) | ≥102,000 M⁻¹cm⁻¹ at 526-534 nm[5] | Data not readily available |

| Fluorescence Quantum Yield (Φf) | ~0.012 (in water)[8] | Data not readily available for fluorescence; noted for high phosphorescence quantum yield[9][10] |

| Fluorescence Lifetime (τf) | ~0.089 ns (in water)[8] | Data not readily available for fluorescence |

| Phosphorescence Lifetime (τp) | ~1.92 µs (in 0.1 mM NaOH)[5] | Long phosphorescence lifetime suitable for depolarization studies[3][10] |

Key Applications and Experimental Considerations

Erythrosine B: A Multifaceted Probe

Erythrosine B's utility spans a range of applications, primarily leveraging its spectral properties and its interaction with biological systems.

-

Cell Viability Assays: As a membrane exclusion dye, Erythrosine B selectively stains dead cells with compromised plasma membranes, providing a simple and effective method for assessing cell viability.[1][9] Live cells with intact membranes exclude the dye and remain unstained.

-

Photosensitizer in Photodynamic Therapy (PDT): Upon illumination, Erythrosine B can generate reactive oxygen species (ROS), leading to localized cellular damage. This property is harnessed in PDT research for targeted cell killing.

-

Inhibitor of Protein-Protein Interactions: Erythrosine B has been identified as a promiscuous inhibitor of protein-protein interactions (PPIs), a valuable characteristic in screening for novel therapeutic agents.[6][11]

The mechanism of Erythrosine B's effect on cells can be multifaceted, including increasing membrane permeability to ions like calcium.

Erythrosine B Isothiocyanate: A Covalent Probe for Protein Dynamics

The presence of the isothiocyanate group makes ErITC an ideal tool for covalently labeling proteins to study their behavior.

-

Phosphorescence Depolarization Microscopy: ErITC is a powerful phosphorescent probe. Due to its long phosphorescence lifetime, the depolarization of its emission can be used to measure slow rotational mobility of membrane proteins, providing insights into membrane dynamics and protein interactions.[3][10]

-

Fluorescence Microscopy: Once conjugated to a protein of interest, ErITC can be used as a fluorescent label for imaging and localization studies within cells and tissues.

The workflow for protein labeling with Erythrosine B isothiocyanate is a straightforward process involving conjugation, purification, and characterization.

References

- 1. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

- 2. Erythrosine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of erythrosin isothiocyanate and its use as a phosphorescent depolarization probe for slow rotational mobility of membrane proteins [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Promiscuous Protein Binding Ability of Erythrosine B Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights for applying erythrosine B as a green fluorescence probe for estimation of anticancer tamoxifen and its analog; clomiphene in nanogram concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colorimetric micromethod for protein determination with erythrosin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorescence of protein-bound eosin and erythrosin. A possible probe for measurements of slow rotational mobility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]

- 11. Phosphorescence of protein-bound eosin and erythrosin. A possible probe for measurements of slow rotational mobility - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of Erythrosine isothiocyanate in buffers

An In-depth Technical Guide to the Solubility and Stability of Erythrosine Isothiocyanate in Buffers

Introduction

This compound (EITC) is a phosphorescent dye used as a probe for measuring the rotational mobility of proteins in membranes.[1] As a derivative of the xanthene dye Erythrosin B, EITC possesses a reactive isothiocyanate (-N=C=S) group that allows for covalent conjugation to primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[2] This reaction forms a stable thiourea (B124793) linkage, enabling the attachment of the phosphorescent label to biomolecules.

The success of any labeling experiment hinges on the proper handling of the reactive dye. Understanding the solubility and stability of EITC in various solvents and buffers is critical for researchers, scientists, and drug development professionals. The inherent reactivity of the isothiocyanate group makes it susceptible to degradation, particularly in the aqueous buffers required for biological experiments. This guide provides a comprehensive overview of the solubility and stability of EITC, along with detailed experimental protocols for its use.

Solubility of this compound

Key Considerations for Solubility:

-

Organic Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are the recommended solvents for preparing high-concentration stock solutions.[3]

-

Aqueous Buffers: While soluble in aqueous buffers, the stability in these solutions is limited.[3] Direct dissolution in buffers is possible but not recommended for creating stock solutions due to rapid hydrolysis.

-

Effect of pH: The solubility of the Erythrosin B backbone is pH-dependent. It is notably insoluble in acidic conditions (pH 3-5) but stable at neutral to alkaline pH (pH 7-8).[4][5] Therefore, acidic buffers should be avoided for conjugation reactions.

Table 1: Quantitative Solubility Data (Erythrosin B)

| Solvent | Concentration | Temperature | Notes |

| DMSO, DMF, Ethanol | ~30 mg/mL | Room Temp. | Recommended for preparing concentrated stock solutions.[3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Room Temp. | Represents solubility in a typical aqueous buffer.[3] |

| Water | 90 - 110 mg/mL | 25 °C | High solubility, but stability is very poor.[4][5] |

Stability of this compound

The stability of EITC is governed by the electrophilic isothiocyanate group, which is susceptible to nucleophilic attack, primarily from water (hydrolysis). This degradation is a critical factor that must be managed to ensure efficient labeling.

Key Considerations for Stability:

-

Hydrolysis: The primary degradation pathway for EITC in aqueous solutions is hydrolysis of the isothiocyanate group to an unstable carbamic acid, which then decomposes to an amine. This reaction is irreversible and renders the dye incapable of conjugating to its target.[6][7]

-

Effect of pH: The rate of hydrolysis is highly dependent on pH. Isothiocyanates are generally more stable in acidic to neutral conditions and become significantly more labile at alkaline pH.[6][8] However, the conjugation reaction with amines requires an alkaline pH (typically 8.5-9.5) for the target amine to be sufficiently nucleophilic, creating a necessary trade-off between dye stability and reaction efficiency.[9]

-

Buffer Composition: The degradation of isothiocyanates is more rapid in common biological buffers (e.g., PBS, Tris-Cl, Citrate-Phosphate) than in deionized water.[6][10] Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they will react with the EITC and compete with the target protein.

-

Storage: Proper storage is essential to maintain the reactivity of the dye. The solid powder should be stored desiccated at -20°C.[3] Stock solutions in anhydrous DMSO or DMF should be stored at -20°C in small, single-use aliquots to prevent moisture contamination and damage from freeze-thaw cycles. Aqueous solutions of the parent dye, Erythrosin B, are not recommended for storage longer than one day.[3]

Table 2: Stability and Storage Recommendations

| Form | Condition | Recommended Duration | Notes |

| Solid Powder | -20°C, Desiccated, Protected from light | ≥ 4 years | The material is hygroscopic; protect from moisture.[3][11] |

| Stock Solution (in anhydrous DMSO/DMF) | -20°C, Single-use aliquots | Months | Avoid repeated freeze-thaw cycles and moisture contamination. |

| Aqueous Buffer Solution | 4°C to Room Temp. | < 1 day | Highly susceptible to hydrolysis. Should be prepared immediately before use.[3] |

EITC Degradation Pathway

The primary degradation pathway for EITC in aqueous buffers is hydrolysis.

Experimental Protocols and Best Practices

Successful protein labeling with EITC requires careful attention to the preparation of reagents and reaction conditions to maximize conjugation efficiency while minimizing dye degradation.

Protocol 1: Preparation of EITC Stock Solution

-

Equilibrate: Allow the vial of EITC powder to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve: Add a calculated volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or ~10 mM).

-

Mix: Vortex the solution thoroughly until all the EITC powder is completely dissolved.

-

Aliquot and Store: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. Store the aliquots at -20°C, protected from light.

Protocol 2: Protein Labeling with EITC

This protocol provides a general procedure. The optimal molar ratio of dye to protein and reaction time should be determined empirically for each specific protein.

-

Prepare Protein:

-

Dissolve or buffer-exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.

-

Recommended Buffers: 0.1 M sodium carbonate/bicarbonate buffer (pH 9.0), or 100 mM HEPES or PBS (pH adjusted to 8.0-8.5).

-

Incompatible Buffers: Avoid Tris, glycine, or any buffer containing primary amines.

-

-

Labeling Reaction:

-

Thaw one aliquot of the EITC stock solution immediately before use.

-

While gently stirring the protein solution, slowly add the required volume of EITC stock solution to achieve a 10- to 20-fold molar excess of dye over protein.[2]

-

Protect the reaction vessel from light (e.g., wrap in aluminum foil).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[2]

-

-

Purification of Conjugate:

-

Separate the labeled protein from unreacted EITC and hydrolysis byproducts.

-

Common methods include gel filtration (e.g., Sephadex G-25, Zeba™ Spin Desalting Columns) or extensive dialysis against a suitable buffer (e.g., PBS pH 7.4).

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~527 nm (for Erythrosine).

-

Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage, always protected from light.[2]

-

EITC Conjugation Reaction and Workflow

References

- 1. Synthesis of erythrosin isothiocyanate and its use as a phosphorescent depolarization probe for slow rotational mobility of membrane proteins [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. ERYTHROSIN B CAS#: 16423-68-0 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. thaiscience.info [thaiscience.info]

- 11. fishersci.com [fishersci.com]

Reactivity of the Isothiocyanate Group with Primary Amines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the reaction between isothiocyanates and primary amines, a cornerstone transformation in organic synthesis and medicinal chemistry. The reaction's high efficiency and the utility of the resulting thiourea (B124793) products make it invaluable for creating diverse molecular scaffolds for drug discovery and other applications.[1][2]

Core Reaction Mechanism

The reaction of an isothiocyanate (R-N=C=S) with a primary amine (R'-NH₂) proceeds through a nucleophilic addition mechanism to form a substituted thiourea. The carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This electrophilicity can be further enhanced by attaching an electron-withdrawing group to the R-group, such as an acyl group.[1]

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbon of the isothiocyanate. This attack results in the formation of a transient zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.[1] The reaction is typically exothermic and proceeds quickly under mild conditions.[3]

Caption: Nucleophilic addition of a primary amine to an isothiocyanate.

Factors Influencing Reactivity

The rate and success of the reaction are influenced by several factors, including the structure of both the amine and the isothiocyanate, the solvent, and the pH of the reaction medium.

-

Amine Nucleophilicity: The reactivity of the amine is directly related to its nucleophilicity. Aliphatic amines are generally more basic and more reactive than aromatic amines.[4] The presence of electron-donating groups on the amine increases its nucleophilicity, while electron-withdrawing groups decrease it.

-

Isothiocyanate Electrophilicity: The electrophilicity of the isothiocyanate carbon is a key driver of the reaction. Aliphatic isothiocyanates are typically more reactive than aromatic isothiocyanates because the alkyl group is electron-donating, whereas the aryl group in aromatic isothiocyanates can delocalize electron density, stabilizing the molecule.[5] Electron-withdrawing substituents on an aromatic isothiocyanate, such as a nitro group, enhance the electrophilicity of the carbon atom and increase the reaction rate.[5]

-

Solvent Effects: The choice of solvent can influence the reaction rate. The reaction is often carried out in organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN).[3]

-

pH Dependence: The kinetics of the reaction are strongly pH-dependent. For the amine to be nucleophilic, it must be in its free base form. At a pH below 8, the concentration of the free base form of aliphatic amines is low, which slows down the reaction. A pH range of 8.5 to 9.5 is often optimal for reactions involving lysine (B10760008) residues in proteins.[4] For reactions with thiols, a pH of 6-8 is preferred, while for amines, a more alkaline condition of pH 9-11 is favorable to form the thiourea.[6]

Caption: Key factors influencing the isothiocyanate-amine reaction rate.

Quantitative Data on Reaction Rates

The reactivity of isothiocyanates can be quantified by determining the second-order rate constant (k) of their reaction with a nucleophile. The table below summarizes kinetic data for the reaction of various isothiocyanates with amines, illustrating the principles discussed above.

| Isothiocyanate | Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Benzyl (B1604629) Isothiocyanate (Aliphatic) | Diglycine | Water (pH 9.0) | 25 | 4.60 x 10⁻³ | [5] |

| Phenyl Isothiocyanate (Aromatic) | Diglycine | Water (pH 9.0) | 25 | 1.40 x 10⁻³ | [5] |

| p-Nitrophenyl Isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² | [5] |

Key Observations:

-

Aliphatic vs. Aromatic: As shown in the reaction with diglycine, the aliphatic benzyl isothiocyanate reacts approximately 3.3 times faster than the aromatic phenyl isothiocyanate under identical conditions.[5]

-

Substituent Effects: The presence of a strong electron-withdrawing nitro group in p-nitrophenyl isothiocyanate significantly increases its reactivity towards n-butylamine compared to the unsubstituted phenyl isothiocyanate.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in a research setting. Below are protocols for the synthesis of a thiourea derivative and for the kinetic analysis of the reaction.

Synthesis of N-Phenyl-N'-benzylthiourea[3]

This protocol describes the reaction between phenyl isothiocyanate and benzylamine (B48309).

Materials:

-

Phenyl isothiocyanate (10 mmol)

-

Benzylamine (10 mmol)

-

Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve phenyl isothiocyanate (10 mmol) in a suitable organic solvent such as THF or MeCN in a round-bottom flask equipped with a magnetic stirrer.

-

Add benzylamine (10 mmol) dropwise to the stirring solution at room temperature.

-

The reaction is typically exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography if necessary.

Kinetic Analysis by Stopped-Flow Spectrophotometry[5]

This method is suitable for measuring the rapid kinetics of the isothiocyanate-amine reaction.

Principle: The formation of the thiourea product can be monitored by observing the change in absorbance of the reaction mixture over time. The stopped-flow technique allows for the rapid mixing of reactants and immediate measurement of absorbance changes.[5]

Materials:

-

Stopped-flow spectrophotometer

-

Syringes for reactant delivery

-

Isothiocyanate solution of known concentration

-

Amine solution of known concentration

-

Appropriate buffer solution

Procedure:

-

Prepare stock solutions of the isothiocyanate and the amine in the chosen solvent or buffer system.

-

Load the reactant solutions into the separate syringes of the stopped-flow instrument.

-

Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically record the change in absorbance at a predetermined wavelength as a function of time.

-

Analyze the resulting kinetic trace to determine the initial reaction rate.

-

Repeat the experiment with varying concentrations of the amine (while keeping the isothiocyanate concentration constant and in excess) to determine the order of the reaction with respect to the amine and to calculate the second-order rate constant (k).

Caption: General workflow for thiourea synthesis and purification.

Conclusion

The reaction between isothiocyanates and primary amines is a highly efficient and versatile method for the synthesis of N,N'-disubstituted thioureas.[2] Understanding the core mechanism and the factors that influence reactivity—such as the electronic properties of the reactants and the reaction conditions—is critical for optimizing reaction outcomes. The provided protocols offer a practical starting point for researchers. For professionals in drug development, this reaction provides a reliable pathway to generate diverse heterocyclic scaffolds, which are essential for discovering new therapeutic agents.[1]

References

Erythrosine Isothiocyanate for Phosphorescence Depolarization Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, experimental protocols, and data analysis associated with the use of erythrosine isothiocyanate (EITC) as a long-lifetime phosphorescent probe for studying the slow rotational dynamics of macromolecules.

Introduction: Probing Slow Molecular Rotations

The study of macromolecular dynamics, particularly the rotational diffusion of large proteins and their complexes, is crucial for understanding biological function. While fluorescence depolarization is a powerful technique, its temporal range is limited by the nanosecond lifetime of fluorescence, making it suitable only for smaller, faster-rotating molecules.[1][2] To investigate larger assemblies, such as membrane proteins or protein aggregates, which exhibit rotational motions on the microsecond to millisecond timescale, probes with much longer excited-state lifetimes are required.[3][4]

Erythrosine, an iodinated derivative of fluorescein, is an ideal candidate due to its prominent triplet state, which results in a long-lived phosphorescent emission.[3][4][5] The isothiocyanate derivative, this compound (EITC), allows for the stable, covalent labeling of proteins through the formation of a thiourea (B124793) bond with primary amine groups, such as the N-terminus or the ε-amino group of lysine (B10760008) residues.[6][7] By exciting a population of EITC-labeled molecules with plane-polarized light and measuring the subsequent time-resolved depolarization of the phosphorescence, one can directly quantify slow rotational correlation times in the 10⁻⁵ to 10⁻³ second range.[3][4]

Core Principles

Phosphorescence Anisotropy

The core of the technique lies in the measurement of time-resolved phosphorescence anisotropy, r(t). When a sample is excited with a brief pulse of vertically polarized light, only those EITC molecules whose absorption dipoles are aligned with the polarization plane are preferentially excited. If the molecule is stationary, the subsequent phosphorescent emission will also be highly polarized. However, if the molecule rotates during the phosphorescence lifetime, the orientation of the emission dipole will be randomized, leading to depolarization of the emitted light.

The anisotropy, r(t), is calculated from the intensity of the emitted light polarized parallel (I||(t)) and perpendicular (I⊥(t)) to the polarization of the excitation pulse:

r(t) = (I||(t) - G * I⊥(t)) / (I||(t) + 2 * G * I⊥(t))

Where G is an instrumental correction factor. The decay of anisotropy over time is directly related to the rotational motion of the labeled macromolecule.

Rotational Correlation Time (τc)

For a spherical molecule undergoing isotropic rotation, the anisotropy decay is a single exponential function:

r(t) = r0 * exp(-t / τc)

Where:

-

r0 is the fundamental anisotropy at t=0 (the anisotropy in the absence of rotational motion). For immobilized erythrosin, this value is approximately 0.25.[3][4]

-

τc is the rotational correlation time, which is the average time it takes for the molecule to rotate by one radian.[8]

The rotational correlation time is related to the molecule's hydrodynamic volume (V), the solvent viscosity (η), the Boltzmann constant (k), and the absolute temperature (T) through the Stokes-Einstein-Debye equation:

τc = ηV / kT

Thus, by measuring the decay of phosphorescence anisotropy, one can determine τc and gain insights into the size, shape, and aggregation state of the protein being studied.

Properties of this compound (EITC)

EITC is a derivative of Erythrosine B (also known as FD&C Red No. 3), a widely used food colorant.[9][10] Its key properties make it an excellent probe for these studies.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₅I₄NNa₂O₅S | [11] |

| Molecular Weight | 936.9 g/mol | [11] |

| Excitation Maximum (Erythrosine) | ~524-540 nm | [3][4][5] |

| Phosphorescence Emission | > 645 nm | [3][4] |

| Reactive Group | Isothiocyanate (-N=C=S) | [6][12] |

| Target Functional Group | Primary Amines (-NH₂) | [7][13] |

| Bond Type | Thiourea | [6][7] |

Experimental Guide

The overall experimental process involves protein labeling, purification of the conjugate, sample preparation, and finally, the time-resolved phosphorescence measurement.

References

- 1. pnas.org [pnas.org]

- 2. uni-goettingen.de [uni-goettingen.de]

- 3. Phosphorescence of protein-bound eosin and erythrosin. A possible probe for measurements of slow rotational mobility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorescence of protein-bound eosin and erythrosin. A possible probe for measurements of slow rotational mobility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erythrosine - CAMEO [cameo.mfa.org]

- 6. benchchem.com [benchchem.com]

- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 8. Protein Dynamics. COrrelation Times [imserc.northwestern.edu]

- 9. openknowledge.fao.org [openknowledge.fao.org]

- 10. The Promiscuous Protein Binding Ability of Erythrosine B Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C21H5I4NNa2O5S | CID 188262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of erythrosin isothiocyanate and its use as a phosphorescent depolarization probe for slow rotational mobility of membrane proteins [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

Methodological & Application

Application Note: Labeling Proteins with Erythrosine Isothiocyanate for Phosphorescence-Based Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine isothiocyanate (EITC) is a phosphorescent dye that serves as a valuable tool for labeling proteins and other biomolecules. As a derivative of the food colorant erythrosine, EITC features a reactive isothiocyanate group (-N=C=S) that forms a stable covalent thiourea (B124793) bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. This robust linkage makes EITC an excellent choice for applications requiring stable fluorescent probes.

The key feature of EITC is its long-lived phosphorescence, which allows for time-resolved fluorescence (TRF) measurements. This technique is particularly advantageous in complex biological samples where background fluorescence and light scattering can obscure the signal from conventional fluorophores. By introducing a time delay between the excitation pulse and the detection window, these short-lived background signals can be effectively eliminated, leading to a significantly improved signal-to-noise ratio. EITC-labeled proteins are therefore well-suited for a variety of sensitive applications, including immunoassays, fluorescence polarization studies, and time-resolved fluorescence microscopy.

Core Principles of EITC Labeling

The labeling reaction is a nucleophilic addition of the unprotonated primary amine of the protein to the electrophilic carbon atom of the isothiocyanate group of EITC. This reaction is pH-dependent, with optimal rates typically observed between pH 9.0 and 9.5. At this alkaline pH, a significant proportion of the primary amines on the protein are deprotonated and thus available for reaction.

Applications in Research and Drug Development

EITC-labeled proteins are instrumental in various research and drug development applications:

-

Time-Resolved Fluorescence Immunoassays (TRFIA): The long decay lifetime of EITC enables highly sensitive detection of analytes by minimizing background fluorescence.

-

Fluorescence Polarization (FP) Assays: FP assays are used to study molecular interactions, such as protein-ligand binding. When a small, fluorescently labeled molecule binds to a larger protein, its rotational motion slows, leading to an increase in fluorescence polarization. The long lifetime of EITC is advantageous for studying the binding of large proteins.

-

Time-Resolved Fluorescence Microscopy (TRFM): TRFM with phosphorescent probes like EITC allows for the imaging of cellular processes while suppressing autofluorescence from cellular components, thereby enhancing image contrast and clarity.[1]

-

Studying Protein Dynamics: The phosphorescence anisotropy of EITC can be used to measure the rotational correlation times of proteins, providing insights into their size, shape, and interactions with other molecules.

Experimental Protocol: Covalent Labeling of Proteins with this compound

This protocol provides a general framework for labeling proteins with EITC. Optimization may be required for specific proteins and downstream applications.

Materials and Reagents

-

Protein of interest

-

This compound (EITC)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5 (prepare fresh)

-

Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (MWCO appropriate for the protein)

-

Spectrophotometer (UV-Vis)

-

Microcentrifuge tubes

-

Stir plate and stir bars

Procedure

1. Protein Preparation

1.1. Dissolve the protein to be labeled in the Labeling Buffer at a concentration of 2-10 mg/mL.

1.2. Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., sodium azide), as these will compete with the protein for reaction with EITC. If necessary, perform buffer exchange into the Labeling Buffer by dialysis or using a desalting column.

2. EITC Solution Preparation

2.1. Immediately before use, prepare a 10 mg/mL stock solution of EITC in anhydrous DMSO.

2.2. Vortex the solution thoroughly to ensure the dye is completely dissolved.

3. Labeling Reaction

3.1. While gently stirring the protein solution, slowly add the desired amount of the EITC stock solution. A 10- to 20-fold molar excess of EITC to protein is a good starting point for optimization.

3.2. Protect the reaction mixture from light by wrapping the tube or vial in aluminum foil.

3.3. Incubate the reaction for 2 hours at room temperature with continuous gentle stirring. Alternatively, the reaction can be carried out overnight at 4°C.

4. Purification of the Labeled Protein

4.1. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with at least three column volumes of Purification Buffer.

4.2. Carefully load the reaction mixture onto the top of the column.

4.3. Elute the protein-dye conjugate with Purification Buffer. The labeled protein will appear as the first colored band to elute from the column. The smaller, unreacted EITC molecules will elute later.

4.4. Collect the fractions containing the labeled protein.

4.5. Alternative Purification: Unreacted dye can also be removed by extensive dialysis against the Purification Buffer at 4°C with several buffer changes, or by using centrifugal filtration devices with an appropriate molecular weight cutoff.

5. Characterization of the EITC-Protein Conjugate

5.1. Degree of Labeling (DOL) Calculation: The DOL is the average number of dye molecules conjugated per protein molecule. It can be determined spectrophotometrically.

5.2. Functional Analysis: Perform a relevant bioassay to confirm that the biological activity of the protein has been preserved after labeling.

6. Storage

Store the labeled protein in a light-protected container at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.

Determining the Correction Factor (CF)

The correction factor is necessary because the dye also absorbs light at 280 nm, interfering with the protein concentration measurement. To determine the CF for EITC:

-

Prepare a dilute solution of EITC in the Purification Buffer.

-

Measure its absorbance at 280 nm (A280) and at its maximum absorbance wavelength (~533 nm, Amax).

-

Calculate the correction factor: CF = A280 / Amax .

Quantitative Data Summary

| Parameter | Value | Source |

| Excitation Maximum (λex) | ~533 nm | AAT Bioquest |

| Emission Maximum (λem) | ~553 nm | AAT Bioquest |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | Estimated from Eosin-5-isothiocyanate[2][3][4] |

| Recommended Reaction pH | 9.0 - 9.5 | General Isothiocyanate Chemistry |

| Recommended Molar Excess (EITC:Protein) | 10:1 to 20:1 | General Labeling Protocols |

| Typical Degree of Labeling (DOL) | 2 - 10 | [5] |

Visualized Workflows

EITC Protein Labeling Workflow

References

Application Notes and Protocols for the Conjugation of Erythrosine Isothiocyanate to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine isothiocyanate (EITC) is a derivative of the red fluorescent dye, Erythrosine B. The isothiocyanate group (-N=C=S) allows for the covalent labeling of proteins, primarily through the reaction with primary amine groups found on lysine (B10760008) residues and the N-terminus of the antibody. This process, known as bioconjugation, yields a fluorescently labeled antibody that can be utilized in a variety of immunoassays, including immunofluorescence microscopy, flow cytometry, and fluorescence-based immunoassays.[1][2][3]

This document provides a detailed, step-by-step guide for the successful conjugation of this compound to antibodies, including protocols for purification and characterization of the resulting conjugate.

Key Experimental Parameters

The success of the conjugation reaction is dependent on several critical parameters that should be optimized for each specific antibody and application. These parameters are summarized in the table below.

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[4] |

| Reaction Buffer | 0.1 M Carbonate-Bicarbonate Buffer | pH should be maintained between 9.0 and 9.5 for optimal reaction with primary amines.[5] Buffers containing primary amines (e.g., Tris or glycine) must be avoided.[4] |

| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 | A starting point of 10:1 is recommended. This ratio may need to be optimized to achieve the desired degree of labeling without compromising antibody function.[4] |

| Reaction Time | 1 - 2 hours at Room Temperature or Overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive antibodies. The reaction should be performed in the dark to prevent photobleaching of the dye. |

| Purification Method | Gel Filtration (e.g., Sephadex G-25), Dialysis | Essential for removing unconjugated EITC, which can cause high background in downstream applications.[4] |

Experimental Workflow

The overall workflow for the conjugation of this compound to an antibody is depicted in the following diagram.

Caption: Experimental workflow for antibody-EITC conjugation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for your specific antibody.

Materials and Reagents

-

Purified Antibody (2-10 mg/mL in a suitable buffer)

-

This compound (EITC)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

0.1 M Carbonate-Bicarbonate Buffer (pH 9.0-9.5)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Gel Filtration Column (e.g., Sephadex G-25) or Dialysis Cassette (10 kDa MWCO)

-

Spectrophotometer

Step-by-Step Procedure

1. Antibody Preparation

-

If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or high concentrations of stabilizers like BSA, it must be exchanged into an amine-free buffer.[4]

-